2-(4-Bromophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone, commonly known as BMS-986205, is a small molecule drug that has been developed as a potent inhibitor of the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. PD-1 and PD-L1 are immune checkpoint proteins that play a crucial role in regulating the immune response. BMS-986205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation The synthesis of substituted azetidinones and their derivatives has garnered attention due to their significant biological and pharmacological potencies. The synthesis of these compounds involves key steps including condensation and cyclization reactions leading to various derivatives with potential medicinal applications. For instance, compounds synthesized from similar processes have shown significant antimicrobial activities against gram-negative bacteria, highlighting the importance of these derivatives in the development of new antibiotics (Yamashita Haruo et al., 1988; S. Kishimoto et al., 1984).
Biological Evaluation and Antioxidant Properties Compounds structurally related to 2-(4-Bromophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone have been evaluated for various biological activities, including carbonic anhydrase inhibition and antioxidant properties. For example, novel bromophenol derivatives have been tested for their inhibitory potencies against carbonic anhydrase, showing strong inhibitory activity and potential use in therapeutic applications (Yusuf Akbaba et al., 2013). Additionally, the antioxidant activities of certain derivatives indicate promising applications in combating oxidative stress-related diseases (Yasin Çetinkaya et al., 2012).
Chemical Modification and Metabolic Studies The chemical modification and metabolic profiling of compounds similar to 2-(4-Bromophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone are crucial for understanding their pharmacokinetics and potential therapeutic applications. Studies involving the oxidative N-deprotection of azetidinones using silver(II)–persulfate complexes showcase innovative approaches to modifying the chemical structure to enhance biological activity or stability (M. Zarei, 2013). Additionally, the identification of metabolic pathways and urinary metabolites in animal models contributes to the safety profile and therapeutic potential of these compounds (T. Kanamori et al., 2002).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4S/c1-24-15-6-8-16(9-7-15)25(22,23)17-11-20(12-17)18(21)10-13-2-4-14(19)5-3-13/h2-9,17H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIVGPJQWZNTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.